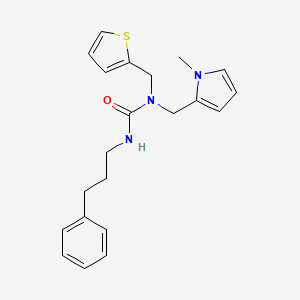

1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea

Description

1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea is a urea-derived compound featuring a central urea backbone substituted with three distinct moieties: a 1-methyl-1H-pyrrol-2-ylmethyl group, a thiophen-2-ylmethyl group, and a 3-phenylpropyl chain. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs highlight urea derivatives' relevance in drug discovery, including antiviral and fluorescence-based applications .

Properties

IUPAC Name |

1-[(1-methylpyrrol-2-yl)methyl]-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3OS/c1-23-14-6-11-19(23)16-24(17-20-12-7-15-26-20)21(25)22-13-5-10-18-8-3-2-4-9-18/h2-4,6-9,11-12,14-15H,5,10,13,16-17H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJQWZSENHBSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares a urea core with several structurally related molecules, differing primarily in substituent groups.

Table 1: Comparison of Structural Features

*Molecular weights calculated using standard atomic masses where formulas are provided.

Key Observations:

Urea Core Modifications :

- The target compound uniquely employs dual N-substitution with methylpyrrole and thiophenemethyl groups, a feature absent in Molecules 19 and 21 (single N-substitution) .

- Compound 130 () retains a ureido group but replaces aromatic substituents with a fluorophenyl-oxadiazole system, likely enhancing metabolic stability .

Substituent Impact: Thiophene vs.

Molecular Weight and Lipophilicity: The target compound (MW 386.5) falls within the drug-like range (200–500 Da), comparable to analogs like Compound 130 (406.4).

Implications for Research and Development

While direct biological data for the target compound are lacking, insights from analogs suggest promising avenues:

- Antiviral Potential: Urea derivatives like those in have been explored as SARS-CoV-2 inhibitors, implying the target compound’s utility in antiviral screens .

- Fluorescence Applications : Molecule 19 () was studied for fluorescence, suggesting the target’s thiophene and pyrrole groups could be tuned for optical properties .

- Crystallographic Studies : Tools like SHELX () and Mercury () could elucidate the target’s crystal packing and intermolecular interactions, aiding in formulation or co-crystallization studies .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Carbamoylation : React (2-aminophenyl)(1H-pyrrol-2-yl)methanone with triphosgene (1/3 equivalent) in the presence of trimethylamine to generate an aryl isocyanate intermediate.

Urea Formation : Introduce 4-methoxyaniline (or analogous amines) to the isocyanate intermediate under anhydrous conditions.

- Optimization : Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization (e.g., using isopropyl alcohol/hexane mixtures) are critical for high yields (72% reported in analogous syntheses) .

Q. Which analytical techniques are most effective for characterizing this urea derivative?

- Methodological Answer :

- Structural Confirmation : Use Fourier-transform infrared spectroscopy (FTIR) to identify urea C=O stretches (~1640–1680 cm⁻¹) and pyrrole/thiophene vibrations.

- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves substituent environments (e.g., methyl groups on pyrrole at δ ~2.5 ppm; thiophene protons at δ ~6.5–7.5 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Core Modifications : Systematically vary substituents on the pyrrole, thiophene, or phenylpropyl moieties. For example, replace the methyl group on pyrrole with halogens or bulky alkyl chains.

- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) or microbial strains. Prioritize derivatives showing >50% inhibition at 10 µM in preliminary screens .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved when scaling up reactions?

- Methodological Answer :

- Process Variables : Investigate the impact of reaction time (e.g., Method A: 24-hour reflux vs. Method B: 15-minute reaction) on intermediate stability.

- Purification Challenges : Scale-dependent solubility issues may arise; optimize solvent systems (e.g., switch from THF to DMF for larger batches) .

Q. What mechanistic insights support the in situ generation of aryl isocyanates during synthesis?

- Methodological Answer :

- Intermediate Trapping : Use FTIR to detect isocyanate peaks (~2250 cm⁻¹) during carbamoylation.

- Kinetic Studies : Monitor reaction progress via ¹H NMR to confirm the disappearance of starting amines and transient isocyanate signals .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding between the urea moiety and active-site residues.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Q. What strategies mitigate byproduct formation during the substitution of phenylpropyl groups?

- Methodological Answer :

- Steric Control : Introduce bulky bases (e.g., DIPEA) to reduce nucleophilic side reactions.

- Temperature Gradients : Perform substitutions at 0–5°C to slow competing pathways (e.g., hydrolysis) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.